6-chloro-N,N-dimethylpyrazin-2-amine
Overview
Description
6-Chloro-N,N-dimethylpyrazin-2-amine is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is characterized by the presence of a chloro group and two dimethylamine groups attached to a pyrazine ring. This compound is typically found as a white to off-white solid and is known for its various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine can be achieved through the reaction of 2,6-dichloropyrazine with dimethylamine hydrochloride in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base. The reaction is carried out in dimethyl sulfoxide (DMSO) at room temperature for 24 hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of appropriate reaction vessels, temperature control, and purification techniques would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-N,N-dimethylpyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like DMSO or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives.
Scientific Research Applications
6-Chloro-N,N-dimethylpyrazin-2-amine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethylpyrazin-2-amine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors in biological systems, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
2,6-Dichloropyrazine: A precursor in the synthesis of 6-chloro-N,N-dimethylpyrazin-2-amine.
N,N-Dimethylpyrazin-2-amine: Lacks the chloro group, which may affect its reactivity and applications.
Uniqueness: this compound is unique due to the presence of both a chloro group and dimethylamine groups on the pyrazine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-chloro-N,N-dimethylpyrazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3/c1-10(2)6-4-8-3-5(7)9-6/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEITVVMHFLZNPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632181 | |
Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61655-72-9 | |
Record name | 6-Chloro-N,N-dimethylpyrazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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